molecular formula C12H8N4O2 B11871489 2-(3-Nitrophenyl)-1H-imidazo(4,5-b)pyridine CAS No. 63581-49-7

2-(3-Nitrophenyl)-1H-imidazo(4,5-b)pyridine

Cat. No.: B11871489
CAS No.: 63581-49-7
M. Wt: 240.22 g/mol
InChI Key: QYNKRSWQVLQTDJ-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-1H-imidazo(4,5-b)pyridine is a heterocyclic compound that features an imidazo[4,5-b]pyridine core with a nitrophenyl substituent at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)-1H-imidazo(4,5-b)pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-nitrobenzaldehyde with 2-aminopyridine under acidic conditions to form the imidazo[4,5-b]pyridine core . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, and the mixture is heated to promote cyclization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)-1H-imidazo(4,5-b)pyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

    Cyclization: Further cyclization reactions can occur to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride and alkyl halides are often used.

    Cyclization: Acidic or basic conditions can promote further cyclization reactions.

Major Products Formed

    Reduction: 2-(3-Aminophenyl)-1H-imidazo(4,5-b)pyridine.

    Substitution: Various substituted imidazo[4,5-b]pyridine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)-1H-imidazo(4,5-b)pyridine involves its interaction with specific molecular targets. For example, its anticancer activity is believed to be due to its ability to inhibit certain enzymes involved in cell proliferation . The compound may also interact with DNA, leading to the disruption of cellular processes and ultimately cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Nitrophenyl)-1H-imidazo(4,5-b)pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the nitro group at the 3-position of the phenyl ring is particularly important for its antimicrobial and anticancer properties .

Properties

CAS No.

63581-49-7

Molecular Formula

C12H8N4O2

Molecular Weight

240.22 g/mol

IUPAC Name

2-(3-nitrophenyl)-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C12H8N4O2/c17-16(18)9-4-1-3-8(7-9)11-14-10-5-2-6-13-12(10)15-11/h1-7H,(H,13,14,15)

InChI Key

QYNKRSWQVLQTDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC3=C(N2)C=CC=N3

Origin of Product

United States

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